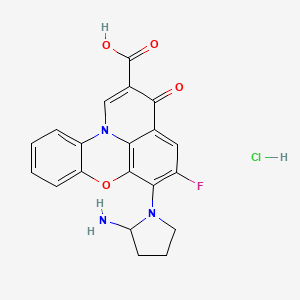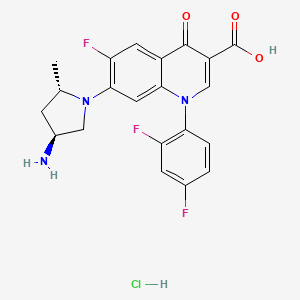
4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt
准备方法
ABT-080 的合成涉及从市售的二酚酸开始的多个步骤。苯酚与 4-氧代戊酸在硫酸存在下反应生成 4,4-双(4-羟基苯基)戊酸。 然后将该中间体与甲醇和硫酸酯化以生成甲基戊酸酯 。最终产物 ABT-080 通过进一步的化学修饰获得。
化学反应分析
ABT-080 经历各种化学反应,包括:
氧化: ABT-080 在特定条件下可以被氧化形成不同的氧化衍生物。
还原: 可以进行还原反应以修饰喹啉甲氧基。
取代: ABT-080 可以进行取代反应,特别是在喹啉甲氧基处,形成各种取代衍生物。
科学研究应用
ABT-080 在科学研究中具有广泛的应用:
化学: 用作研究白三烯生物合成和抑制的工具。
生物学: 有助于了解白三烯在免疫反应和炎症中的作用。
医学: 治疗哮喘和其他炎症性疾病的潜在治疗应用。
工业: 用于开发新的抗炎药物和研究白三烯抑制剂 .
作用机制
ABT-080 通过抑制 5-脂氧合酶活化蛋白 (FLAP) 发挥作用,FLAP 是白三烯生物合成的必需物质。通过阻断这条途径,ABT-080 阻止了白三烯(如 LTB4 和 LTC4)的形成,这些白三烯参与炎症反应。 这种抑制有助于减少炎症和支气管收缩,使其成为治疗哮喘和相关疾病的潜在治疗剂 .
相似化合物的比较
ABT-080 作为白三烯生物合成抑制剂,以其高效力和选择性而独树一帜。类似的化合物包括:
蒙特卢卡斯特: 一种口服白三烯受体拮抗剂,广泛用于治疗哮喘。
扎弗卢卡斯特: 另一种用于哮喘管理的白三烯受体拮抗剂。
普兰卢卡斯特: 一种用于治疗哮喘和过敏性鼻炎的白三烯受体拮抗剂。
与这些化合物相比,ABT-080 直接抑制白三烯的生物合成,而不是阻断其受体,从而提供不同的作用机制,并在某些情况下可能具有更大的疗效 .
属性
分子式 |
C37H31N2NaO4 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC 名称 |
sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate |
InChI |
InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1 |
InChI 键 |
IQIPMOPRODKMFM-UHFFFAOYSA-M |
SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
手性 SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
规范 SMILES |
CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ABT-080; ABT080; ABT 080; VML-530; VML530; VML 530 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)


![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)



![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)






